molecular formula C18H21NO2 B5138284 2-(mesityloxy)-N-(4-methylphenyl)acetamide CAS No. 382597-98-0

2-(mesityloxy)-N-(4-methylphenyl)acetamide

Cat. No. B5138284
CAS RN: 382597-98-0
M. Wt: 283.4 g/mol
InChI Key: GAZVKFHPSGGYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(mesityloxy)-N-(4-methylphenyl)acetamide, also known as MAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAA is a member of the acetamide family and is commonly used as a precursor in the synthesis of other organic compounds. In

Scientific Research Applications

2-(mesityloxy)-N-(4-methylphenyl)acetamide has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. 2-(mesityloxy)-N-(4-methylphenyl)acetamide has also been studied for its potential as a ligand in metal-organic frameworks, which have applications in gas storage and separation. Additionally, 2-(mesityloxy)-N-(4-methylphenyl)acetamide has been used as a reagent in the synthesis of chiral compounds, which have applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-(mesityloxy)-N-(4-methylphenyl)acetamide is not well understood, but it is believed to act as a nucleophile in organic reactions. 2-(mesityloxy)-N-(4-methylphenyl)acetamide has a carbonyl group that can react with electrophiles, such as alkyl halides or acid chlorides, to form new carbon-carbon or carbon-heteroatom bonds. This makes 2-(mesityloxy)-N-(4-methylphenyl)acetamide a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(mesityloxy)-N-(4-methylphenyl)acetamide. However, it is known that 2-(mesityloxy)-N-(4-methylphenyl)acetamide is not used as a drug or medication, and therefore, there is no information available on its pharmacological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(mesityloxy)-N-(4-methylphenyl)acetamide in laboratory experiments is its high purity and availability. 2-(mesityloxy)-N-(4-methylphenyl)acetamide can be synthesized in large quantities with high purity, making it a useful reagent in organic synthesis. However, one limitation of using 2-(mesityloxy)-N-(4-methylphenyl)acetamide is its potential toxicity. 2-(mesityloxy)-N-(4-methylphenyl)acetamide has not been extensively studied for its toxicity, and therefore, it is important to handle it with care and use appropriate safety precautions when working with this compound.

Future Directions

There are several future directions for research on 2-(mesityloxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of new synthetic routes for 2-(mesityloxy)-N-(4-methylphenyl)acetamide that are more efficient and environmentally friendly. Another area of interest is the study of 2-(mesityloxy)-N-(4-methylphenyl)acetamide as a potential ligand in metal-organic frameworks, which have applications in gas storage and separation. Additionally, more research is needed to understand the mechanism of action of 2-(mesityloxy)-N-(4-methylphenyl)acetamide and its potential applications in organic synthesis.

Synthesis Methods

The synthesis of 2-(mesityloxy)-N-(4-methylphenyl)acetamide involves a reaction between mesityl oxide and N-(4-methylphenyl)acetamide in the presence of an acid catalyst. The resulting product is then purified using standard laboratory techniques such as column chromatography or recrystallization. The yield of 2-(mesityloxy)-N-(4-methylphenyl)acetamide can vary depending on the reaction conditions, but typically ranges from 50-70%.

properties

IUPAC Name

N-(4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-5-7-16(8-6-12)19-17(20)11-21-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVKFHPSGGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208900
Record name N-(4-Methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

382597-98-0
Record name N-(4-Methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382597-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.